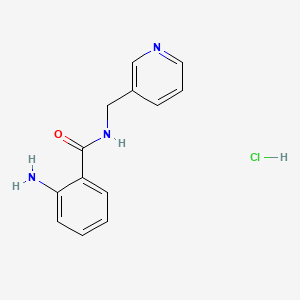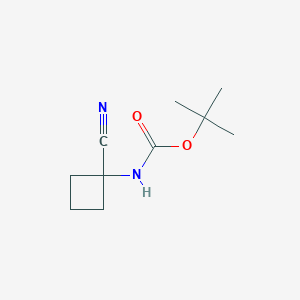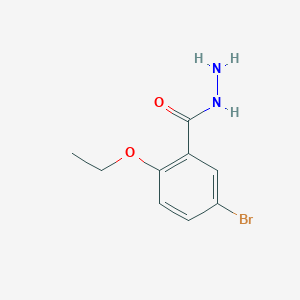
2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride
Vue d'ensemble
Description
“2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride” is a chemical compound with the CAS Number: 1245569-04-3 . It has a molecular weight of 263.73 and is typically in solid form .
Molecular Structure Analysis
The InChI code for “2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride” is1S/C13H13N3O.ClH/c14-12-6-2-1-5-11 (12)13 (17)16-9-10-4-3-7-15-8-10;/h1-8H,9,14H2, (H,16,17);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride” is a solid at room temperature . It has a molecular weight of 263.73 .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has focused on synthesizing benzamide derivatives, including those related to "2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride," and testing their antibacterial activities. For instance, Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested their activity against bacteria like Escherichia coli and Staphylococcus aureus, finding that some derivatives showed significant antibacterial activity (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Anticancer Applications
Compounds structurally related to "2-Amino-n-(3-pyridinylmethyl)benzamide hydrochloride" have been evaluated for their potential in treating cancer. Zhou et al. (2008) described the synthesis of an orally active histone deacetylase inhibitor with significant antitumor activity in vivo, highlighting the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).
Antipsychotic Properties
Investigations into the antipsychotic potential of benzamide derivatives have led to the synthesis and evaluation of compounds like "2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride," showing promising results in models predictive of antipsychotic activity without the severe side effects associated with many current treatments (Norman, Navas, Thompson, & Rigdon, 1996).
Neuroleptic Activity
Benzamides, including those related to the compound , have been synthesized and evaluated for their neuroleptic (antipsychotic) activities. Iwanami et al. (1981) designed and synthesized several benzamide derivatives, finding that specific modifications could greatly enhance their activity compared to existing neuroleptic drugs (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Inhibition of B-Raf Pathway
Smith et al. (2009) discovered and optimized a series of aminoisoquinolines, structurally related to benzamides, as potent, selective, and efficacious inhibitors of the mutant B-Raf pathway, showing potential as antitumor agents (Smith et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.ClH/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10;/h1-8H,9,14H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJXPLVXGXCCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)



![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)


